4-Cyclopropoxy-2-(dimethylamino)nicotinic acid
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Overview
Description
4-Cyclopropoxy-2-(dimethylamino)nicotinic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is a derivative of nicotinic acid, which is known for its various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-(dimethylamino)nicotinic acid can be achieved through multicomponent reactions involving nicotinic acid derivatives . One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions typically involve the use of ethanol as a solvent at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Cyclopropoxy-2-(dimethylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropoxy-2-(dimethylamino)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-(dimethylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may act on nicotinic receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Cyclopropoxy-2-(dimethylamino)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
Nicotinamide: Known for its wide range of biological applications, including antibacterial and antifungal properties.
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Isonicotinic acid: Another isomer of nicotinic acid with various applications in medicine and industry.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-(dimethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)10-9(11(14)15)8(5-6-12-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
DTPSJWDCSUVCTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1C(=O)O)OC2CC2 |
Origin of Product |
United States |
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